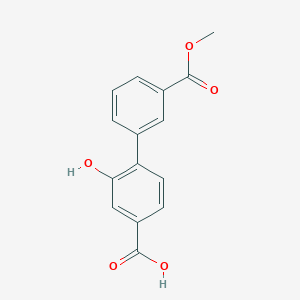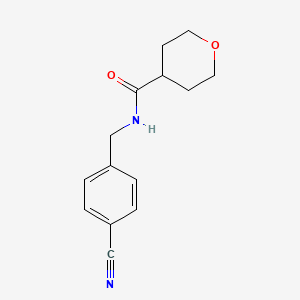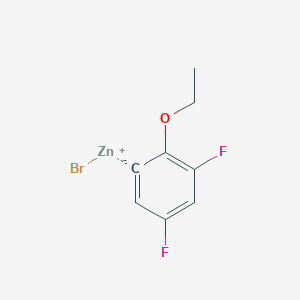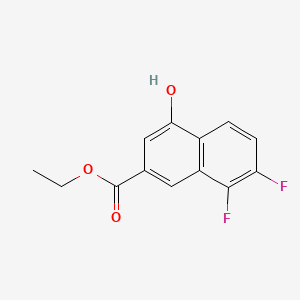![molecular formula C20H39ClN4O5S B14890041 N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl is a synthetic organic compound that combines the properties of biotin and a polyethylene glycol (PEG) linker. This compound is often used in biochemical and pharmaceutical research due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl typically involves the following steps:
Protection of Amino Groups: The amino groups on the biotin and the PEG linker are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected biotin is coupled with the PEG linker using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity and identity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of biotinylated compounds for various assays and experiments.
Biology: Facilitates the attachment of biotin to proteins, peptides, and other biomolecules, enabling their detection and purification using streptavidin-based methods.
Medicine: Investigated for its potential use in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Employed in the development of diagnostic kits and biosensors due to its ability to form stable complexes with streptavidin.
Mécanisme D'action
The mechanism of action of N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl involves its ability to form strong non-covalent interactions with streptavidin. The biotin moiety binds to streptavidin with high affinity, while the PEG linker provides flexibility and solubility. This interaction is utilized in various biochemical assays and purification techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-4,7,10-trioxa-1,13-tridecanamine: A similar compound with a PEG linker and a protected amino group.
Thalidomide-O-amido-C1-PEG3-C3-NH2 hydrochloride: Another compound with a PEG linker and a biotin moiety.
Uniqueness
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl is unique due to its specific combination of biotin and a PEG linker, which enhances its solubility and bioavailability. This makes it particularly useful in applications where the attachment of biotin to various molecules is required.
Propriétés
Formule moléculaire |
C20H39ClN4O5S |
|---|---|
Poids moléculaire |
483.1 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide;hydrochloride |
InChI |
InChI=1S/C20H38N4O5S.ClH/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19;/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26);1H/t16-,17-,19-;/m0./s1 |
Clé InChI |
BPAUFUWFBBGYGE-QMBKNIKNSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.Cl |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


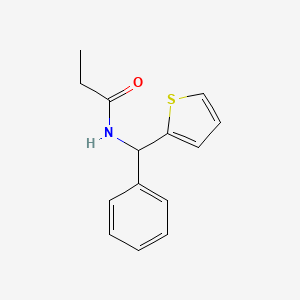
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
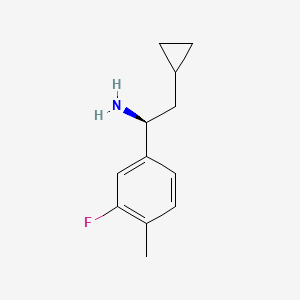
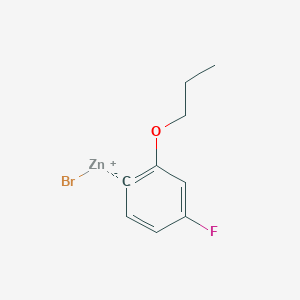
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
